2-(Dimethylamino)thiazole-4-boronic acid pinacol ester

Description

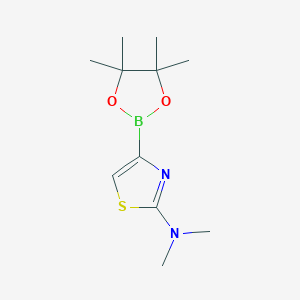

2-(Dimethylamino)thiazole-4-boronic acid pinacol ester is a heterocyclic boronic ester featuring a thiazole core substituted with a dimethylamino group at the 2-position and a pinacol-protected boronic acid moiety at the 4-position. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures prevalent in pharmaceuticals and agrochemicals . The dimethylamino group enhances nucleophilicity and electron density, while the pinacol ester stabilizes the boronic acid, improving shelf life and solubility in organic solvents .

Synthetic routes often involve palladium-catalyzed borylation of halogenated thiazoles (e.g., using bis(pinacolato)diboron) or substitution reactions to introduce the dimethylamino group prior to boronic ester formation .

Properties

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-7-17-9(13-8)14(5)6/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWOUAFFIVLGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Dimethylamino)thiazole with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of 2-(Dimethylamino)thiazole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).

Protodeboronation: Protic solvents (e.g., methanol), catalysts (e.g., palladium on carbon).

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Formation of biaryl or vinyl-aryl compounds.

Protodeboronation: Formation of the corresponding thiazole derivative without the boronic ester group.

Scientific Research Applications

Role in Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester is its use as a reagent in the Suzuki-Miyaura coupling reaction, which is a widely utilized method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The compound acts as a boron source, facilitating the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism involves transmetalation, where the boron atom transfers to the palladium complex, leading to the formation of a new carbon-carbon bond. This process is crucial for synthesizing complex organic molecules efficiently .

Pharmaceutical Applications

Medicinal Chemistry Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with palladium makes it valuable for developing drugs that target specific biological pathways. For instance, derivatives of this compound have been explored for their potential anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through palladium-catalyzed reactions. The resulting compounds showed promising activity against cancer cell lines, indicating the compound's potential in drug discovery .

Material Science Applications

Polymer Chemistry

In material science, this boronic acid pinacol ester has been utilized in polymer chemistry for creating boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various applications including coatings and composites .

Data Table: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Application Areas | Coatings, Composites |

Biochemical Research

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Case Study: Inhibition of Kinases

Inhibitory effects on specific kinases have been observed with this compound, providing insights into its potential use as a therapeutic agent in diseases where kinase activity is dysregulated, such as cancer and diabetes .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the boronic ester with an electrophilic partner, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thiazole Boronic Ester Family

Key structural variations among thiazole-based boronic esters include substituents on the thiazole ring, which modulate electronic, steric, and solubility properties.

Electronic Effects:

- Electron-donating groups (e.g., -N(CH₃)₂, morpholino) enhance nucleophilicity, accelerating coupling with electron-deficient aryl halides .

- Electron-withdrawing groups (e.g., -CF₃) reduce reactivity but improve stability against oxidation .

Steric Effects:

- Bulky substituents (e.g., trifluoromethylphenyl) hinder coupling efficiency in sterically congested substrates .

- Smaller groups (e.g., cyclopropyl) favor reactions with hindered partners .

Reactivity in Suzuki-Miyaura Coupling

Reaction conditions and yields vary with substituents:

- Dimethylamino-substituted thiazole boronic esters exhibit high reactivity in couplings with halogenated quinazolines (e.g., optimized yields using Pd(dppf)₂, Bu₄NBr, and Na₂CO₃ in toluene-H₂O) .

- Morpholino derivatives require tailored catalysts (e.g., Pd(PPh₃)₄) due to steric constraints .

- Trifluoromethylphenyl-substituted analogs show lower yields (e.g., 35% in pyrazole couplings) due to electronic deactivation .

Biological Activity

2-(Dimethylamino)thiazole-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the compound's significance in drug discovery and development.

Chemical Structure and Properties

The compound features a thiazole ring, a boronic acid moiety, and a pinacol ester group. Its structural formula is represented as follows:

Where , represent the number of carbon and hydrogen atoms respectively. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Thiazole Ring : Starting from 2,5-dibromothiazole, reactions with alkali and methyl formate yield intermediate compounds.

- Coupling Reaction : The intermediate is then coupled with boronic acid pinacol ester in the presence of palladium catalysts to produce the target compound. This method has been reported to achieve yields greater than 50% .

Anticancer Potential

Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key proteins like GPX4, which plays a crucial role in cellular redox balance .

The biological activity is primarily attributed to its ability to interact covalently with thiol groups in proteins, leading to the modulation of signaling pathways associated with cell survival and proliferation. This electrophilic nature allows it to act as a potent inhibitor against specific targets involved in cancer progression .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values in the low nanomolar range, indicating high potency .

- Kinase Profiling : In another study, the compound was tested against a panel of kinases to assess selectivity and potency. The results indicated that it selectively inhibited certain kinases involved in tumorigenesis while sparing others, suggesting potential for targeted therapy .

Table 1: Biological Activity Summary

| Activity Type | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | HeLa | 25 | Induction of apoptosis via GPX4 inhibition |

| Kinase Inhibition | Various | Varies | Selective inhibition of oncogenic kinases |

Table 2: Synthesis Yield Data

| Step | Yield (%) |

|---|---|

| Thiazole Formation | 67 |

| Coupling Reaction | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.